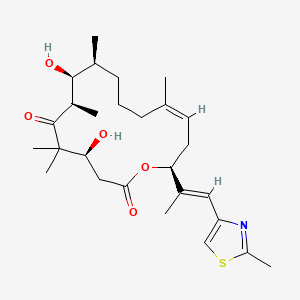

Epothilone D

Übersicht

Beschreibung

Epothilone D is a small molecule that is currently under investigation . It is a type of epothilone, which are a class of potential cancer drugs . Like taxanes, they prevent cancer cells from dividing by interfering with tubulin . Epothilone D has shown potent cytotoxicity in a panel of human tumor cell lines, with similar potency to paclitaxel .

Synthesis Analysis

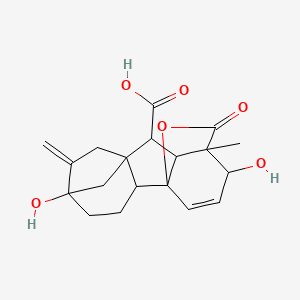

Epothilone D has been synthesized through a highly efficient combinatorial approach . The fragment E was synthesized in 11 total steps with 6 longest linear steps . A concise and highly convergent synthesis of epothilone D was investigated, relying on fragments of equal complexity that could be prepared in gram scale quantities .Molecular Structure Analysis

The molecular formula of Epothilone D is C27H41NO5S . The structure of Epothilone D was determined using x-ray crystallography .Chemical Reactions Analysis

Epothilone D has been synthesized via a Ni/Cr-mediated cross-coupling reaction . A Wittig reaction of the phosphorane from 35 with aldehyde 33, obtained from aldol condensation of ketone 27 with aldehyde 28, afforded 37 .Physical And Chemical Properties Analysis

Epothilone D has a molecular weight of 491.7 g/mol . The molecular formula of Epothilone D is C27H41NO5S .Wissenschaftliche Forschungsanwendungen

Inhibition of Neointimal Hyperplasia : Epothilone D has shown potential in inhibiting neointimal hyperplasia, which is the abnormal proliferation of cells within the arterial wall, often following angioplasty. It achieves this by arresting the cell cycle, particularly affecting the G1 checkpoint proteins, which are crucial for cell cycle progression (Kim et al., 2007).

Role in Epothilone Biosynthesis : Epothilone D is part of a hybrid natural product produced through the combined action of nonribosomal peptide synthetases and polyketide synthases. Studies have explored the minimal requirements at the N and C termini of EpoB, a key enzyme in its biosynthesis, for its elongation and production (Liu et al., 2004).

Fed-Batch, Semicontinuous, and Continuous Production Processes : Research has been conducted on developing efficient production processes for Epothilone D, including fed-batch, semicontinuous, and continuous systems. These methods aim to increase the yield and stabilize the product during microbial cultivation (Frykman et al., 2005).

- owing to their potential as antitumor agents. These compounds, including epothilone D, have shown significant advantages in terms of potency and pharmacostability compared to their natural counterparts. The concise and scalable synthetic routes developed for these compounds are crucial for their potential clinical evaluation and use in cancer therapy (Rivkin et al., 2003).

Conformational Properties and Drug Modeling : Studies on Epothilone A, closely related to Epothilone D, have provided insights into the conformational properties of these compounds, which are crucial for their interaction with biological targets like tubulin. Understanding these properties is essential for drug design and development, especially in cancer therapeutics (Dolenc et al., 2019).

Synthesis of Epothilone Derivatives : Research has focused on the biotechnological production of epothilone derivatives, exploring the role of cytochrome P450 enzymes in the synthesis of these compounds. This includes the creation of new derivatives like 7-ketone epothilone D, which could be promising candidates for pharmacological tests and drug design (Kern et al., 2015).

Antiproliferative Effects in Glioma Cells : Epothilone D has been studied for its effects on glioma cells. It inhibits cell proliferation and significantly affects the tubulin cytoskeleton, suggesting its potential application in treating brain tumors (Dietzmann et al., 2003).

- in Plant Cell Cycle and Microtubular Pattern**: Interestingly, epothilone D not only affects animal cells but also has a significant impact on plant cells. It influences the stability of plant microtubules, particularly during metaphase of the mitotic cycle. This effect leads to the formation of abnormal spindles and a random distribution of chromosomes, providing a unique perspective on its action in non-animal systems (Hause et al., 2005).

Degradation Pathway and Stability : Understanding the stability and degradation pathway of epothilone D is crucial for its development as a therapeutic agent. Studies have investigated its stability across different pH levels and proposed mechanisms for its degradation, which is essential for optimizing its formulation and storage conditions (Jumaa et al., 2004).

Development of Drug-Loaded Formulations : Research has been conducted on developing drug-loaded formulations of epothilone D, like IT-147, to improve its safety and efficacy in oncology applications. Such formulations aim to extend plasma circulation, accumulate in tumor environments, and potentially reduce dose-limiting toxicities (Carie et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3/b16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZIUKBZLSUILX-GIQCAXHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880053 | |

| Record name | Epothilone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The principal mechanism of the epothilone class is inhibition of microtubule function. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. | |

| Record name | Epothilone D | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Epothilone D | |

CAS RN |

189453-10-9 | |

| Record name | Epothilone D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189453-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxyepothilone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189453109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epothilone D | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epothilone D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOTHILONE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0358E0YUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

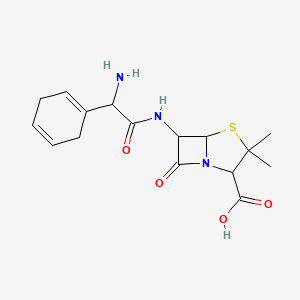

Retrosynthesis Analysis

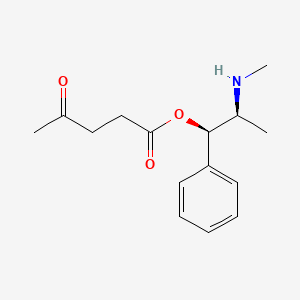

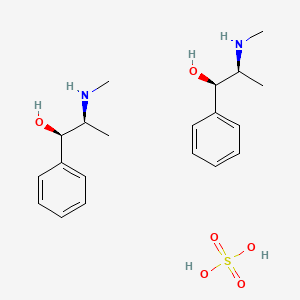

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)